molecular formula C16H12O4S B3461317 4-ethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

4-ethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B3461317
M. Wt: 300.3 g/mol
InChI Key: KYCQAKQBSUFFJI-UHFFFAOYSA-N
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Description

4-ethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities. This particular compound combines the coumarin structure with a thiophene carboxylate group, which may enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-ol with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s antioxidant properties can neutralize free radicals, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
  • 4-ethyl-2-oxo-2H-chromen-7-yl benzoate
  • 4-ethyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

4-ethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of both the coumarin and thiophene moieties. This combination enhances its biological activity and makes it a versatile compound for various applications. The thiophene ring, in particular, contributes to its electronic properties, making it suitable for use in materials science .

Properties

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S/c1-2-10-8-15(17)20-13-9-11(5-6-12(10)13)19-16(18)14-4-3-7-21-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQAKQBSUFFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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